N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety, a 2-phenylethyl group at position 3, and an N-(2,4-dimethylphenyl)acetamide side chain. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-17-10-11-20(18(2)15-17)27-22(30)16-29-21-9-6-13-26-23(21)24(31)28(25(29)32)14-12-19-7-4-3-5-8-19/h3-11,13,15H,12,14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAHPLDCZUZPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on various studies and data sources.
Chemical Structure and Properties
- Molecular Formula : C25H24N4O3
- Molecular Weight : 428.5 g/mol
- IUPAC Name : N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
- SMILES Notation : CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
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Anticancer Activity :
- Studies have shown that derivatives of pyrido[3,2-d]pyrimidine compounds can inhibit tumor cell proliferation. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. These studies suggest that it may induce apoptosis and inhibit cell cycle progression in these cancer cells.
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Enzyme Inhibition :
- The compound has been reported to act as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit the activity of kinases associated with cell signaling pathways that promote tumor growth.
-
Antimicrobial Properties :
- Some derivatives of pyrido[3,2-d]pyrimidines have demonstrated antimicrobial activity against various bacterial strains. The compound's structural characteristics may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits kinase activity | |
| Antimicrobial | Effective against certain bacteria |
Case Study 1: Anticancer Effects
In a study conducted on MCF-7 breast cancer cells, this compound showed a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.
Case Study 2: Enzyme Inhibition
A detailed enzymatic assay indicated that this compound effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The IC50 value was determined to be approximately 50 nM, suggesting potent inhibition that could be leveraged for therapeutic applications in oncology.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications of the pyrido[3,2-d]pyrimidine core enhance cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate pathways associated with neuroinflammation is currently under investigation .
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development. Research has focused on its interaction with key enzymes and receptors involved in disease processes. For example:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that are often overactive in cancer cells.
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, contributing to its neuroprotective effects.
Toxicology Studies
Comprehensive toxicological evaluations are essential to assess the safety profile of this compound for potential therapeutic use. Studies have indicated a favorable safety margin in animal models; however, further research is necessary to fully understand the long-term effects and potential toxicity .
Synthetic Pathways
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Key synthetic strategies include:
- Condensation Reactions : Utilizing condensation reactions between appropriate precursors to form the pyrido[3,2-d]pyrimidine core.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various functional groups that can enhance biological activity.
Applications in Drug Development
The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural versatility allows medicinal chemists to modify it systematically to improve efficacy and selectivity against specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Thieno[3,2-d]Pyrimidine Analog (): Replacing the pyrido[3,2-d]pyrimidine core with a thieno[3,2-d]pyrimidine introduces a sulfur atom, increasing electron richness. The compound N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (MW 409.89 g/mol) has a thiophene ring, which may improve π-π stacking interactions but reduce solubility compared to the nitrogen-containing pyridine ring in the target compound .
Pyrido[2,3-d]Pyrimidine Derivative () :
The compound N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide shares a pyridopyrimidine core but differs in substitution patterns. The trifluoromethoxy group enhances metabolic stability, while the ethoxyphenyl group may alter binding kinetics compared to the phenylethyl group in the target compound .
Substituent Effects
- Dihydropyrimidin-Thio Derivatives (): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (mp 230°C) replaces the dioxo group with a thioether. The sulfur atom increases nucleophilicity but reduces hydrogen-bonding capacity.
Dimethylpyrimidin-Sulfanyl Acetamide () :
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide features a sulfanyl linker and dimethylpyrimidine core. The methylpyridinyl group may enhance solubility, while the sulfanyl group introduces steric hindrance absent in the target compound’s dioxo moiety .
Notes
- Key differences in core heterocycles and substituents significantly influence physicochemical properties and bioactivity.
- Further studies are needed to validate the target compound’s synthesis, stability, and biological performance.
Q & A
Q. What are the key steps for synthesizing this compound, and how can low yields be addressed?
The synthesis typically involves coupling pyrido[3,2-d]pyrimidinone derivatives with substituted acetamide precursors via nucleophilic substitution. For example, in analogous pyrimidine-acetamide syntheses, yields of 64–80% are achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF under inert conditions . Low yields may arise from steric hindrance or side reactions; optimizing reaction time (e.g., 3–24 hours), temperature (0–25°C), and stoichiometric ratios of reagents (1:1.2 molar ratio of nucleophile to electrophile) can improve efficiency .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.7–8.7 ppm), amide NH (δ ~10–12 ppm), and methyl/methylene groups (δ 2.1–4.4 ppm). For example, the acetamide NH in structurally similar compounds appears at δ 10.10 ppm .
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 344–446) confirm molecular weight .
- IR : Stretching vibrations for amide C=O (~1715 cm⁻¹) and pyrimidine C=O (~1600 cm⁻¹) are diagnostic .
Q. How can purity and stability be assessed during storage?
Use HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to monitor degradation products. Stability studies under varying temperatures (4°C vs. 25°C) and inert atmospheres (N2) are recommended. For analogs, >95% purity is maintained for 6 months at −20°C in amber vials .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like kinases or proteases. For example, pyrido[3,2-d]pyrimidine derivatives show affinity for BTK (Bruton’s tyrosine kinase) via hydrogen bonding with catalytic lysine residues . DFT calculations (B3LYP/6-31G*) further optimize geometry and electronic properties to guide SAR (structure-activity relationship) studies .
Q. How can crystallographic data resolve conflicting structural hypotheses?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and torsion angles. For example, in N-(2,4-dichlorophenyl)acetamide analogs, SCXRD confirmed dihedral angles of 80.7° between the pyrimidine and phenyl rings, resolving ambiguities in NMR-based conformer predictions . Data refinement using SHELXL and Olex2 software is critical for accuracy .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized synthetic protocols : Use automated reactors (e.g., continuous flow systems) to control reaction parameters .
- Quality control : Validate each batch via LC-MS and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
- Bioassay normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) and adjust IC50 values based on purity .
Methodological Challenges and Solutions
Q. How to address discrepancies in biological activity across cell lines?
- Mechanistic profiling : Compare inhibition of related targets (e.g., BTK vs. EGFR) using kinase panel assays .
- Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Solubility optimization : Use co-solvents (DMSO:PBS ≤ 0.1%) or formulate as nanoparticles (PLGA encapsulation) .
Q. What experimental designs are optimal for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
